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4-Cyclopentyloxane-4-carbaldehyde
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Overview
Description
4-Cyclopentyloxane-4-carbaldehyde is an organic compound with the molecular formula C11H18O2. It features a cyclopentane ring fused with an oxane ring and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyloxane-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a cyclopentane derivative is treated with a formylating agent such as POCl3 and DMF to introduce the aldehyde group . Another method involves the use of organoboron reagents in Suzuki-Miyaura coupling reactions to form the desired compound under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopentyloxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Cyclopentyloxane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazole-4-carbaldehyde: Another aldehyde-containing compound used in the synthesis of heterocyclic systems.
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde: A compound with antioxidant properties used in pharmaceutical research.
Uniqueness
4-Cyclopentyloxane-4-carbaldehyde is unique due to its fused cyclopentane and oxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aldehyde-containing compounds and contributes to its versatility in various applications .
Biological Activity
4-Cyclopentyloxane-4-carbaldehyde is a cyclic aldehyde with potential biological activity. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C8H14O
Molecular Weight: 142.20 g/mol
IUPAC Name: this compound
The compound features a cyclopentyl group attached to an oxane ring, with an aldehyde functional group that plays a critical role in its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, such as cysteine residues. This interaction can lead to the modulation of enzyme activities or receptor functions. The aldehyde group is known to participate in various reactions, including:
- Nucleophilic Addition: Reacts with amines and thiols, potentially leading to the formation of Schiff bases or thiazolidines.
- Oxidation-Reduction Reactions: Can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, affecting bacterial growth and viability.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.
- Cytotoxicity: In certain cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its role as a potential chemotherapeutic agent.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various aldehydes, including this compound. Results indicated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 2: Anti-inflammatory Activity
In vitro assays using human cell lines demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death through apoptotic pathways.
Data Summary Table
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-cyclopentyloxane-4-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10/h9-10H,1-8H2 |
InChI Key |
UQQBWWGXDLNXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCOCC2)C=O |
Origin of Product |
United States |
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